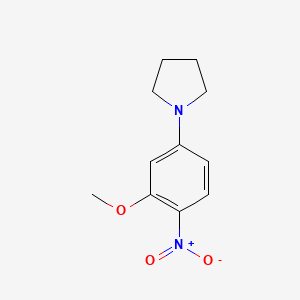
1-(3-Methoxy-4-nitrophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Methoxy-4-nitrophenyl)pyrrolidine” is a chemical compound with the CAS number 339234-68-3 . It has a molecular weight of 222.24 and its IUPAC name is 1-(3-methoxy-4-nitrophenyl)pyrrolidine .
Synthesis Analysis
While specific synthesis methods for “1-(3-Methoxy-4-nitrophenyl)pyrrolidine” were not found, pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be divided into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “1-(3-Methoxy-4-nitrophenyl)pyrrolidine” is represented by the linear formula C11H14N2O3 . The InChI code for this compound is 1S/C11H14N2O3/c1-16-11-8-9 (12-6-2-3-7-12)4-5-10 (11)13 (14)15/h4-5,8H,2-3,6-7H2,1H3 .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound 1-(3-Methoxy-4-nitrophenyl)pyrrolidine is structurally related to tetra-substituted pyrrolidine rings, which are of interest in crystallography. These compounds have unique arrangements of substituents around the five-membered ring, contributing to understanding molecular conformations and interactions in solid states (Pedroso et al., 2020).
Pharmaceutical Applications
Compounds related to 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, such as 1-benzyl-3-pyrrolidinyl methyl derivatives, have shown potential as calcium antagonists. Their synthesis and evaluation reveal insights into stereoselectivity and potency, contributing to the development of cardiovascular drugs (Tamazawa et al., 1986).
Biological Activity of Spiro-Indole-Pyrrolidine Derivatives
Spiro-indole-pyrrolidine derivatives, structurally related to 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, are used in antimicrobial and antitumor agents. These compounds show significant biological activity and are found in various pharmacologically relevant alkaloids (Sundar et al., 2011).
Industrial Applications
Derivatives of pyrrolidine, including those similar to 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, have applications beyond medicine, such as in dyes and agrochemical substances. Their synthesis and chemical properties are important for various industrial applications (Żmigrodzka et al., 2022).
Synthesis of Novel Derivatives
Research on 1-(2-Methoxy-5-nitrophenyl)-5-oxopyrrolidine derivatives provides insights into synthesizing compounds with potential biological activities, including various pharmaceutical applications (Urbonavičiūtė et al., 2014).
Excited State Dynamics Study
Studying the excited states of related compounds like 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine can provide valuable insights into photochemical and photophysical processes, which are relevant in fields like materials science and phototherapy (Ghosh & Palit, 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-11-8-9(12-6-2-3-7-12)4-5-10(11)13(14)15/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPYTBWTSLNUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-4-nitrophenyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2695310.png)
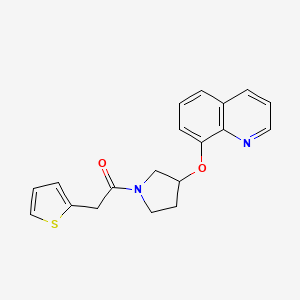


![N-([2,3'-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2695318.png)
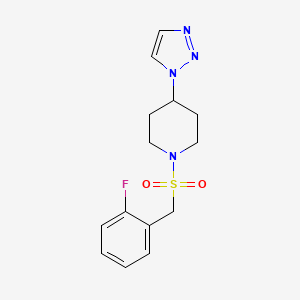
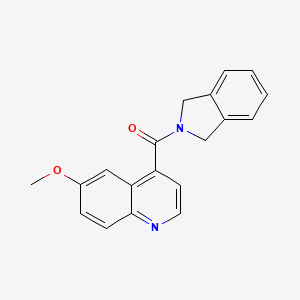
![4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid](/img/structure/B2695321.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2695322.png)
![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2695323.png)
![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2695324.png)
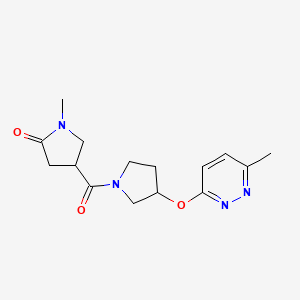
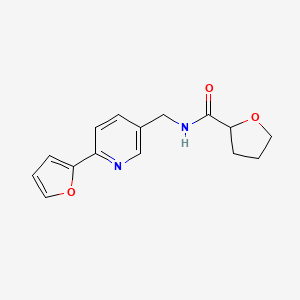
![N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide](/img/structure/B2695329.png)